4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
Description
Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
4-(1-bromo-2-methylpropan-2-yl)oxy-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-9-5-6-11(7-10(9)2)14-12(3,4)8-13/h9-11H,5-8H2,1-4H3 |
InChI Key |
JDORXEROAOVTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OC(C)(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethylcyclohexanol and 1-bromo-2-methylpropane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol group, forming an alkoxide.
Ether Formation: The alkoxide then reacts with 1-bromo-2-methylpropane in a nucleophilic substitution reaction (S_N2 mechanism) to form the desired ether product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in maintaining the purity and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used. For example, using a strong oxidizer like potassium permanganate (KMnO_4) can lead to the formation of carboxylic acids.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride (LiAlH_4) to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH_3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4) in ether solvents.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
The compound 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses across different fields, including organic synthesis, pharmaceuticals, and materials science, while also providing comprehensive data tables and documented case studies.
Structure and Composition
This compound has the following characteristics:
- Molecular Formula : C12H21BrO
- Molecular Weight : Approximately 243.21 g/mol
- LogP : 5.09 (indicating lipophilicity)
- Rotatable Bonds : 6
- Number of Rings : 1
These properties suggest that the compound is relatively hydrophobic, which can influence its behavior in biological and chemical systems.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its bromine atom, which can undergo nucleophilic substitution reactions. This property allows it to be used in:
- Alkylation reactions : Contributing to the formation of larger organic molecules.
- Synthesis of complex natural products : Serving as a building block for more complex structures.
Pharmaceutical Development
Research indicates that derivatives of similar compounds have been explored for their biological activities. For instance:
- Antimicrobial properties : Compounds with similar structures have shown effectiveness against various pathogens.
- Anti-inflammatory effects : Some derivatives have been studied for their potential in reducing inflammation.
Materials Science
Due to its unique chemical structure, this compound can be utilized in developing new materials:
- Polymer Chemistry : It can act as a monomer or cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.
- Coatings and Adhesives : The hydrophobic nature may make it suitable for applications requiring water resistance.
Cosmetic Formulations
The compound's properties make it a candidate for use in cosmetic formulations:
- Emollients and moisturizers : Its ability to form stable emulsions can enhance skin-feel and hydration.
- Stabilizers for active ingredients : It can help maintain the efficacy of sensitive compounds in formulations.
Case Study 1: Synthesis of Antimicrobial Agents
A study investigated the synthesis of antimicrobial agents using brominated compounds as intermediates. The researchers demonstrated that modifying the side chains could enhance activity against specific bacteria .
Case Study 2: Polymer Development
In a recent project, researchers explored the use of similar brominated compounds in creating high-performance polymers. The results indicated improved thermal stability and mechanical strength compared to traditional polymers .
Case Study 3: Cosmetic Applications
An experimental design study focused on incorporating brominated compounds into cosmetic formulations. The findings showed significant improvements in moisturizing properties and sensory attributes .
Data Tables
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| Brominated Compound A | Antimicrobial | Effective against E. coli |
| Brominated Compound B | Anti-inflammatory | Moderate effect |
| Brominated Compound C | Skin moisturizer | High hydration |
Mechanism of Action
The mechanism by which 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane exerts its effects depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity or function.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in lipid metabolism.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally or functionally related molecules, including brominated ethers, substituted cyclohexanes, and surfactants. Key comparisons are outlined below:
Brominated Ethers
Brominated ethers share reactive C-Br bonds and ether linkages. For example:
- 1-Bromo-2-methylpropane : A simpler bromoalkane lacking the cyclohexane backbone. Its lower molecular weight (137.02 g/mol vs. ~263.2 g/mol for the target compound) results in higher volatility but reduced steric shielding of the bromine atom, increasing its susceptibility to nucleophilic substitution .
- Polyethylene glycol 4-(tert-octylphenyl) ether (CAS 9002-93-1) : A surfactant with a long PEG chain. While it contains ether linkages, its hydrophilic PEG tail and bulky tert-octylphenyl group contrast with the hydrophobic, compact bromoether group in the target compound, leading to divergent solubility and environmental behavior .
Substituted Cyclohexanes
- trans-1,2-Dimethylcyclohexane (C₈H₁₆) : Shares the 1,2-dimethylcyclohexane backbone. The absence of the 4-position bromoether substituent results in lower molecular weight (112.22 g/mol) and reduced polarity, making it more volatile but less reactive in substitution reactions .
- Fluorinated Cyclohexanemethanol Derivatives (e.g., CAS 28788-68-3): Perfluorinated cyclohexanes exhibit extreme hydrophobicity and thermal stability due to C-F bonds. In contrast, the target compound’s C-Br bond is more polarizable but less chemically inert, enabling nucleophilic reactions (e.g., SN2) that fluorinated analogs typically resist .
Surfactants and Alkylphenol Ethoxylates (APEOs)
- Octoxynols (e.g., OCTOXYNOL-3, CAS 9036-19-5): These nonionic surfactants feature PEG chains and alkylphenol groups. Their ether linkages enhance water solubility, whereas the target compound’s branched bromoether group and methyl-substituted cyclohexane backbone favor lipophilicity, limiting surfactant-like behavior .
Table 1: Structural and Property Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Applications |
|---|---|---|---|
| 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane | ~263.2 | Bromoether, 1,2-dimethylcyclohexane | Nucleophilic substitution, intermediates |
| trans-1,2-Dimethylcyclohexane | 112.22 | Methyl groups | Solvent, conformational studies |
| Polyethylene glycol 4-(tert-octylphenyl) ether | Variable (PEG-dependent) | PEG chain, tert-octylphenyl | Surfactant, emulsifier |
| 1-Bromo-2-methylpropane | 137.02 | Bromoalkane | Alkylating agent |
| Cyclohexanemethanol, undecafluoro- (CAS 28788-68-3) | 326.08 | Fluorinated cyclohexane | High thermal/chemical resistance |
Biological Activity
The compound 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane is a member of the alkyl aryl ethers, which are known for their diverse biological activities. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexane ring substituted with dimethyl groups and a bromoalkyl ether moiety. The presence of the bromine atom may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an antitumor agent and its effects on neurotransmitter systems.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant growth inhibitory effects against various tumor cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-(Benzo[d]thiazole-2-yl)phenol | HeLa | 3.5 |
| 4-(n-bromoalkoxy)-2H-chromen-2-one | A549 | 5.0 |
| This compound | TBD | TBD |
Note: TBD indicates data not yet available for this specific compound.
Neurotransmitter Interaction
The compound's structural characteristics suggest potential interactions with neurotransmitter systems. In silico studies have highlighted the possibility of this compound acting as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease . Compounds that inhibit acetylcholinesterase can enhance acetylcholine levels in the synaptic cleft, thereby improving cognitive function.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.
- Cellular Uptake : The lipophilic nature due to the bromoalkyl group may facilitate cellular uptake, enhancing bioavailability and efficacy within target tissues.
- Induction of Apoptosis : Preliminary studies indicate that related compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several case studies have been conducted to evaluate the biological activity of structurally similar compounds:
- Case Study on Acetylcholinesterase Inhibition :
- Anticancer Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
